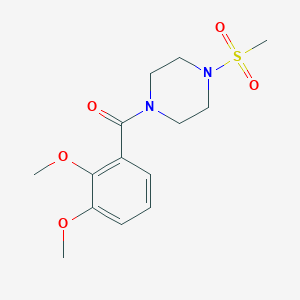
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as FBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBP belongs to the class of piperazine derivatives, which are widely used in the development of drugs for various diseases.
作用機序
The mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been shown to interact with various receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
実験室実験の利点と制限
One of the main advantages of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is its ease of synthesis and purification, which makes it an attractive compound for laboratory experiments. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is also relatively stable under normal laboratory conditions, which makes it easier to handle and store. However, one of the main limitations of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the research on 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine. One of the main areas of interest is the development of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine-based drugs for the treatment of various neurological disorders and cancer. Moreover, the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine needs to be further elucidated to better understand its therapeutic potential. Additionally, the development of new synthesis methods for 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine and its derivatives can lead to the discovery of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is relatively simple, and the compound has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties in animal models. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of various neurological disorders and cancer. However, further research is needed to fully understand the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine and to develop 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine-based drugs with improved efficacy and safety profiles.
合成法
The synthesis of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 3-fluorobenzyl chloride in the presence of a base. The reaction takes place under mild conditions and yields 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties in animal models. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been tested for its efficacy in treating various neurological disorders such as anxiety, depression, and schizophrenia. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of cancer by inhibiting the growth of cancer cells.
特性
製品名 |
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine |
|---|---|
分子式 |
C18H18F2N2O |
分子量 |
316.3 g/mol |
IUPAC名 |
(2-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18F2N2O/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20/h1-7,12H,8-11,13H2 |
InChIキー |
HTLOIKXBEKIEHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)


![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)




![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)